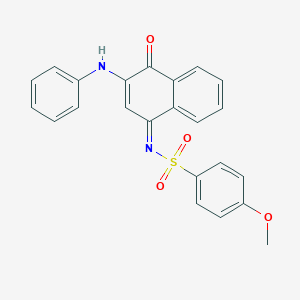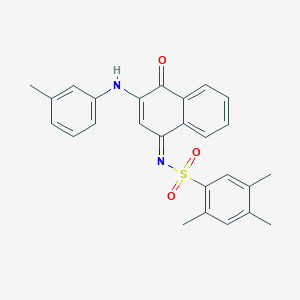![molecular formula C23H16BrNO3S2 B281370 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as BMB, and it is a potent inhibitor of several enzymes that play a crucial role in various biological processes. The unique chemical structure of BMB makes it an attractive candidate for a variety of applications, including drug development, biochemical research, and other areas of scientific investigation.
Mecanismo De Acción
The mechanism of action of BMB involves the inhibition of several enzymes, including carbonic anhydrase, β-carbonic anhydrase, and acetylcholinesterase. These enzymes play a crucial role in various biological processes, including acid-base balance, respiration, and neurotransmitter function. By inhibiting these enzymes, BMB disrupts these processes, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB are complex and varied. BMB has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, BMB has been shown to have a beneficial effect on the cardiovascular system, reducing blood pressure and improving endothelial function. However, BMB also has some limitations, including potential toxicity and the need for careful dosing and administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMB for lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying enzyme function and developing new methods for drug discovery. However, the complexity of the synthesis process and the potential for toxicity and side effects make BMB a challenging compound to work with in the lab. Careful attention to dosing and administration is required to ensure the safety and efficacy of BMB in lab experiments.
Direcciones Futuras
There are several future directions for research on BMB. One promising area of investigation is the development of new drugs based on the structure of BMB. By modifying the chemical structure of BMB, researchers may be able to create new drugs with improved efficacy and fewer side effects. In addition, further research is needed to understand the mechanisms of action of BMB and to identify new targets for enzyme inhibition. Finally, more studies are needed to explore the potential applications of BMB in areas such as neurodegenerative diseases, cardiovascular disease, and cancer.
Métodos De Síntesis
The synthesis of BMB involves several steps, including the reaction of 4-bromo-1-naphthol with 4-methylthiophenol to form 4-bromo-N-(4-methylphenyl)thiophene-2-carboxamide. This intermediate product is then reacted with benzenesulfonyl chloride to yield 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The overall synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of BMB is in the field of drug development. BMB has been shown to be a potent inhibitor of several enzymes that are involved in the development and progression of various diseases, including cancer, Alzheimer's disease, and HIV. In addition, BMB has been used in biochemical research to study the mechanisms of enzyme inhibition and to develop new methods for drug discovery.
Propiedades
Fórmula molecular |
C23H16BrNO3S2 |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
(NE)-4-bromo-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H16BrNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3/b25-21+ |
Clave InChI |
YHJZZJLHUDJTRF-NJNXFGOHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)
